molecular formula C7H9F3O2 B1432693 1,2,2-Trifluorocyclohexanecarboxylic acid CAS No. 1784919-58-9

1,2,2-Trifluorocyclohexanecarboxylic acid

Cat. No.: B1432693
CAS No.: 1784919-58-9
M. Wt: 182.14 g/mol
InChI Key: JYFQSOQHJWRRMS-UHFFFAOYSA-N
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Description

1,2,2-Trifluorocyclohexanecarboxylic acid is a fluorinated organic compound with the molecular formula C7H9F3O2 This compound is characterized by the presence of three fluorine atoms attached to a cyclohexane ring, which is further substituted with a carboxylic acid group

Preparation Methods

The synthesis of 1,2,2-Trifluorocyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the fluorination of cyclohexanecarboxylic acid derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure selective fluorination at the desired positions on the cyclohexane ring.

Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes, which allow for better control over reaction parameters and higher yields. These methods often utilize specialized equipment to handle the reactive fluorinating agents safely and efficiently.

Chemical Reactions Analysis

1,2,2-Trifluorocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides, under appropriate conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reducing agent used.

    Substitution: The fluorine atoms on the cyclohexane ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1,2,2-Trifluorocyclohexanecarboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways due to their unique properties.

    Medicine: The compound’s derivatives may have potential as pharmaceutical agents, particularly in drug design and development, where fluorine atoms can enhance the bioavailability and metabolic stability of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants, where fluorination imparts desirable properties such as increased chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 1,2,2-Trifluorocyclohexanecarboxylic acid exerts its effects depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with molecular targets, such as enzymes or receptors, by altering the electronic distribution and steric properties of the molecule. This can affect binding affinity and specificity, leading to changes in biological activity.

In chemical reactions, the presence of fluorine atoms can stabilize transition states and intermediates, thereby influencing reaction pathways and outcomes. The electron-withdrawing nature of fluorine can also enhance the acidity of the carboxylic acid group, making it more reactive in certain contexts.

Comparison with Similar Compounds

1,2,2-Trifluorocyclohexanecarboxylic acid can be compared to other fluorinated carboxylic acids, such as:

    Trifluoroacetic acid (TFA): A widely used reagent in organic synthesis, known for its strong acidity and volatility.

    2,2,2-Trifluoroethanol (TFE): A fluorinated alcohol with applications in protein folding studies and as a solvent in organic synthesis.

    Perfluorooctanoic acid (PFOA): A perfluorinated carboxylic acid used in the production of fluoropolymers, known for its environmental persistence and bioaccumulation concerns.

The uniqueness of this compound lies in its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties compared to other fluorinated carboxylic acids. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1,2,2-trifluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-6(5(11)12)3-1-2-4-7(6,9)10/h1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFQSOQHJWRRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)(C(=O)O)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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